1-(Chloromethyl)-2-nitrobenzene hydrochloride

Catalog No.
S13753476
CAS No.
M.F
C7H7Cl2NO2
M. Wt
208.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Chloromethyl)-2-nitrobenzene hydrochloride

Product Name

1-(Chloromethyl)-2-nitrobenzene hydrochloride

IUPAC Name

1-(chloromethyl)-2-nitrobenzene;hydrochloride

Molecular Formula

C7H7Cl2NO2

Molecular Weight

208.04 g/mol

InChI

InChI=1S/C7H6ClNO2.ClH/c8-5-6-3-1-2-4-7(6)9(10)11;/h1-4H,5H2;1H

InChI Key

GOOXZCDNJKTWAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCl)[N+](=O)[O-].Cl

1-(Chloromethyl)-2-nitrobenzene hydrochloride is an organic compound with the molecular formula C7H6ClNO2HClC_7H_6ClNO_2\cdot HCl and a molecular weight of approximately 208.04 g/mol. It is characterized by the presence of a chloromethyl group and a nitro group attached to a benzene ring, making it a significant compound in organic synthesis and medicinal chemistry. The compound is often used in various

The chemical behavior of 1-(Chloromethyl)-2-nitrobenzene hydrochloride includes several notable reactions:

  • Nucleophilic Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution with various nucleophiles such as amines, thiols, and alcohols, leading to the formation of new compounds.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which is valuable in synthetic organic chemistry .
  • Oxidation Reactions: The compound can also participate in oxidation reactions, converting the chloromethyl group into other functional groups depending on the oxidizing agent used.

The synthesis of 1-(Chloromethyl)-2-nitrobenzene hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with nitrobenzene derivatives.
  • Chloromethylation: The introduction of the chloromethyl group is achieved through a reaction with chloromethyl methyl ether or similar reagents in the presence of a suitable catalyst.
  • Hydrochloride Formation: The final product can be converted into its hydrochloride salt form by reacting with hydrochloric acid, enhancing its solubility and stability for various applications .

1-(Chloromethyl)-2-nitrobenzene hydrochloride has diverse applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Utilized in studies related to enzyme inhibition and protein-ligand interactions.
  • Chemical Industry: Acts as a building block for more complex chemical structures, facilitating advancements in materials science and nanotechnology .

Several compounds share structural similarities with 1-(Chloromethyl)-2-nitrobenzene hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Chloro-2-nitrobenzeneC6H4ClNO2C_6H_4ClNO_2Lacks chloromethyl group; used in dye synthesis
2-Nitrobenzyl chlorideC7H6ClNO2C_7H_6ClNO_2Similar structure but different substitution pattern
α-Chloro-o-nitrotolueneC7H6ClNO2C_7H_6ClNO_2Contains both nitro and chloro groups; used in organic synthesis

Uniqueness

The uniqueness of 1-(Chloromethyl)-2-nitrobenzene hydrochloride lies in its specific combination of functional groups (chloromethyl and nitro), which provides distinct reactivity compared to similar compounds. This makes it particularly valuable for targeted applications in synthetic chemistry and biological research .

Halogenation Pathways for Chloromethyl Group Introduction

The introduction of chloromethyl groups into aromatic systems represents a fundamental transformation in organic synthesis, particularly for the preparation of 1-(chloromethyl)-2-nitrobenzene hydrochloride [1]. Multiple synthetic pathways have been developed to achieve this transformation, each offering distinct advantages and limitations in terms of selectivity, yield, and operational convenience [2].

Thermal Chlorination Approaches

Thermal chlorination represents one of the earliest methodologies for chloromethyl group introduction, typically involving the direct treatment of methylated aromatic compounds with chlorine gas at elevated temperatures [3]. The process operates through a radical chain mechanism, where thermal energy provides the activation necessary for homolytic cleavage of the chlorine-chlorine bond [2]. For 4-nitrotoluene derivatives, chlorination at temperatures ranging from 190 to 250 degrees Celsius has been reported to yield the corresponding benzyl chlorides, albeit with modest selectivity and yields typically ranging from 15 to 25 percent [3].

The thermal chlorination pathway proceeds through a well-established radical chain mechanism consisting of initiation, propagation, and termination steps [4]. During the initiation phase, thermal energy induces homolytic cleavage of molecular chlorine to generate chlorine radicals [5]. The propagation steps involve hydrogen abstraction from the benzylic position by chlorine radicals, followed by chlorine atom transfer to the resulting benzyl radical [6]. This mechanism accounts for the observed regioselectivity toward benzylic positions, which benefit from resonance stabilization of the intermediate radical species [7].

Photochemical Halogenation Methods

Photochemical chlorination offers improved control over reaction conditions compared to thermal methods, operating at significantly lower temperatures while maintaining reasonable reaction rates [8]. The photochemical approach utilizes ultraviolet light to initiate radical chain processes, enabling chlorination to proceed at temperatures between 25 and 80 degrees Celsius [9]. This methodology has demonstrated yields in the range of 40 to 65 percent for benzylic chlorination reactions, representing a substantial improvement over purely thermal approaches [10].

The mechanistic pathway for photochemical halogenation mirrors that of thermal chlorination, with the key distinction being the mode of radical initiation [4]. Ultraviolet radiation provides the energy necessary for homolytic bond cleavage, generating the initial radical species required for chain propagation [8]. The lower operating temperatures associated with photochemical methods reduce the likelihood of thermal decomposition and side reactions, contributing to improved yields and selectivity [9].

N-Bromosuccinimide Mediated Transformations

N-Bromosuccinimide has emerged as a highly effective reagent for benzylic halogenation, offering superior selectivity compared to molecular halogens [11]. The use of N-Bromosuccinimide in combination with subsequent chlorination steps provides a two-stage approach to chloromethyl group introduction [12]. This methodology has demonstrated exceptional selectivity for benzylic positions, with yields typically ranging from 70 to 85 percent [13].

The mechanism of N-Bromosuccinimide-mediated halogenation involves the generation of low concentrations of molecular bromine through reaction with trace amounts of hydrogen bromide [11]. This controlled release of halogen ensures selective reaction at the most reactive benzylic positions while minimizing over-halogenation and side product formation [13]. The resulting benzyl bromide intermediates can subsequently be converted to the corresponding chlorides through nucleophilic substitution or radical exchange processes [12].

MethodTemperature (°C)SelectivityYield (%)AdvantagesDisadvantages
Thermal Chlorination190-250Low15-25Simple setupLow yield, high temperature
Photochemical Chlorination25-80Moderate40-65Room temperature possibleRequires ultraviolet light source
N-Bromosuccinimide followed by chlorination80-120High70-85High selectivityMulti-step process
Radical Chain Chlorination with Initiators60-150Moderate-High55-75Controlled reactionRequires initiators
Direct Chlorine Gas Treatment150-200Low-Moderate30-50Direct approachPoor selectivity

Radical Chain Initiation Strategies

Modern approaches to chloromethyl group introduction frequently employ specific radical initiators to achieve controlled reaction conditions [14]. Azobisisobutyronitrile and similar initiators provide reproducible radical generation at moderate temperatures, typically between 60 and 150 degrees Celsius [5]. These methods offer yields in the range of 55 to 75 percent while maintaining good control over reaction selectivity [10].

The use of radical initiators enables precise control over the timing and rate of radical generation, leading to more predictable reaction outcomes [14]. The choice of initiator depends on the desired reaction temperature and the thermal stability of the substrate [5]. For nitroaromatic substrates, the selection of appropriate initiators is particularly important due to the potential for decomposition under harsh conditions [15].

Nitroaromatic Functionalization Techniques

The introduction of nitro groups into aromatic systems represents a cornerstone transformation in organic synthesis, providing access to a wide range of functionalized aromatic compounds [16]. For the synthesis of 1-(chloromethyl)-2-nitrobenzene derivatives, several nitration methodologies have been developed, each offering distinct advantages in terms of regioselectivity, reaction conditions, and substrate scope [17].

Classical Mixed Acid Nitration

The traditional mixed acid system, consisting of nitric acid and sulfuric acid, remains the most widely employed method for aromatic nitration [18]. This system generates the nitronium ion as the active electrophile through the reaction of nitric acid with sulfuric acid [17]. The nitronium ion subsequently attacks the electron-rich aromatic ring through an electrophilic aromatic substitution mechanism [16].

The mixed acid nitration of toluene and related methylated aromatics proceeds with good regioselectivity for ortho and para positions, with yields typically ranging from 65 to 85 percent [18]. The reaction conditions typically involve temperatures between 0 and 25 degrees Celsius, with reaction times of 1 to 4 hours [19]. The regioselectivity observed in these reactions results from the activating effect of the methyl group, which directs nitration to positions ortho and para to the substituent [17].

The mechanism of mixed acid nitration involves the initial formation of the nitronium ion through the elimination of water from protonated nitric acid in the presence of sulfuric acid [16]. The nitronium ion then attacks the aromatic ring, forming a carbocation intermediate that is subsequently deprotonated to restore aromaticity [17]. The concentration of nitronium ion is higher in sulfuric acid as solvent compared to nitric acid alone, making this methodology particularly effective for aromatic compounds with deactivating groups [16].

Lewis Acid Catalyzed Nitration Systems

Modern nitration methodologies have increasingly employed Lewis acid catalysts to enhance reaction efficiency and selectivity [19]. Ytterbium triflate has emerged as an particularly effective catalyst for the nitration of electron-rich aromatic compounds, operating at temperatures around 80 degrees Celsius with reaction times of 2 to 6 hours [19]. This system has demonstrated yields ranging from 58 to 97 percent for various substituted aromatics [19].

The use of indium triflate as a catalyst has proven particularly effective for deactivated aromatic substrates, operating at temperatures around 100 degrees Celsius with extended reaction times of 4 to 8 hours [19]. This system accommodates a broader range of substrates, including electron-deficient aromatics, with yields ranging from 31 to 99 percent [19]. The enhanced reactivity observed with these Lewis acid catalysts results from their ability to activate the nitrating agent and facilitate electrophilic attack on the aromatic ring [19].

Specialized Nitrating Reagents

Alternative nitrating systems have been developed to address specific synthetic challenges and improve reaction selectivity [19]. Nitronium tetrafluoroborate in acetonitrile represents one such system, operating at temperatures between 25 and 60 degrees Celsius with reaction times of 0.5 to 2 hours [19]. This system has demonstrated yields of 70 to 90 percent for general aromatic substrates while providing excellent regioselectivity [19].

The triflic acid and nitric acid system represents another specialized approach, particularly useful for substituted aromatic compounds [15]. This system operates at extremely low temperatures, typically between -78 and -40 degrees Celsius, with extended reaction times of 16 to 24 hours [15]. Despite the challenging reaction conditions, this methodology has achieved yields of 50 to 75 percent for substituted aromatics while providing high regioselectivity [15].

Nitrating SystemTemperature (°C)Reaction TimeYield (%)Substrate ScopeRegioselectivity
Nitric Acid/Sulfuric Acid (Mixed Acid)0 to 251-4 hours65-85Activated aromaticsModerate
Ytterbium Triflate/Nitrating Agent802-6 hours58-97Electron-rich aromaticsHigh
Indium Triflate/Nitrating Agent1004-8 hours31-99Deactivated aromaticsModerate-High
Nitronium Tetrafluoroborate in Acetonitrile25 to 600.5-2 hours70-90General aromaticsHigh
Triflic Acid/Nitric Acid System-78 to -4016-24 hours50-75Substituted aromaticsHigh

Process Optimization Considerations

The optimization of nitroaromatic functionalization requires careful consideration of multiple parameters, including temperature control, reaction time, and reagent stoichiometry [20]. Temperature management is particularly critical, as excessive temperatures can lead to over-nitration and the formation of polynitrated products [21]. Reaction time optimization ensures complete conversion while minimizing side product formation [15].

The choice of nitrating system depends heavily on the electronic nature of the aromatic substrate [19]. Electron-rich aromatics typically respond well to milder conditions and lower concentrations of nitrating agent, while electron-deficient substrates require more forcing conditions and stronger electrophiles [16]. The regioselectivity of nitration can be influenced by the choice of reaction conditions, with lower temperatures generally favoring improved selectivity [17].

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts represents a crucial step in the preparation of 1-(chloromethyl)-2-nitrobenzene hydrochloride, providing enhanced crystallinity, stability, and purification characteristics compared to the free base form [22]. The process involves the protonation of basic nitrogen-containing functional groups through reaction with hydrochloric acid, resulting in the formation of ionic compounds with improved physical properties [23].

Mechanistic Pathways of Salt Formation

The hydrochloride salt formation process proceeds through a straightforward acid-base reaction mechanism [24]. The lone pair of electrons on nitrogen atoms within the compound reacts with protons from hydrochloric acid, forming new nitrogen-hydrogen bonds and generating positively charged nitrogen centers [23]. This protonation event is accompanied by the association of chloride ions as counterions, resulting in the formation of an ionic salt structure [22].

The thermodynamics of hydrochloride salt formation are generally favorable due to the strong electrostatic interactions between the protonated amine and chloride ion [25]. The process is typically exothermic and proceeds rapidly under appropriate conditions [26]. The kinetics of salt formation depend on factors such as the basicity of the nitrogen center, the concentration of hydrochloric acid, and the reaction temperature [23].

Solvent System Selection

The choice of solvent system plays a critical role in determining the efficiency and quality of hydrochloride salt formation [26]. Anhydrous dichloromethane has emerged as the preferred solvent for many applications, providing excellent solubility for organic substrates while facilitating rapid precipitation of the salt product [26]. This system typically operates at temperatures between 20 and 35 degrees Celsius, with precipitation occurring within 10 to 30 minutes and yields ranging from 80 to 95 percent [26].

Diethyl ether represents another commonly employed solvent system, particularly when used in combination with gaseous hydrochloric acid [26]. This approach operates at lower temperatures, typically between 0 and 25 degrees Celsius, with rapid precipitation occurring within 5 to 15 minutes [26]. The yields achieved with this system range from 75 to 90 percent, with good crystal quality [26].

Alternative solvent systems include acetonitrile and tetrahydrofuran, each offering distinct advantages for specific applications [26]. Acetonitrile systems operate at temperatures between 25 and 40 degrees Celsius with precipitation times of 15 to 45 minutes, achieving yields of 70 to 85 percent [26]. Tetrahydrofuran systems provide yields of 75 to 88 percent under similar conditions [26].

Hydrochloric Acid Source Considerations

The source and concentration of hydrochloric acid significantly influence the efficiency of salt formation [26]. A 2 molar solution of hydrochloric acid in diethyl ether represents the most commonly employed reagent, providing controlled acid delivery and facilitating rapid salt precipitation [26]. This system allows for precise stoichiometric control and minimizes the introduction of water into the reaction mixture [26].

Gaseous hydrochloric acid offers advantages in terms of water exclusion and provides rapid salt formation [27]. However, this approach requires specialized equipment for safe handling and precise delivery of the acid [26]. Concentrated aqueous hydrochloric acid can be employed in certain systems, although the presence of water may complicate product isolation and purification [27].

The hydrochloric acid-dioxane complex represents a convenient alternative that provides controlled acid release while maintaining anhydrous conditions [26]. This reagent system operates effectively at temperatures between 25 and 50 degrees Celsius, achieving yields of 65 to 80 percent with variable crystal quality [26].

Solvent SystemHydrochloric Acid SourceTemperature (°C)Precipitation TimeYield (%)Crystal Quality
Anhydrous Dichloromethane2 Molar Hydrochloric Acid in ether20-3510-30 minutes80-95Excellent
Diethyl EtherGaseous Hydrochloric Acid0-255-15 minutes75-90Good
AcetonitrileConcentrated Hydrochloric Acid (aqueous)25-4015-45 minutes70-85Moderate
TetrahydrofuranAnhydrous Hydrochloric Acid gas0-3010-25 minutes75-88Good
Solvent-free conditionsHydrochloric Acid/Dioxane complex25-5030-60 minutes65-80Variable

Crystallization and Purification Optimization

The crystallization behavior of hydrochloride salts depends on multiple factors, including solvent selection, temperature control, and nucleation conditions [28]. Slow cooling and controlled precipitation generally result in improved crystal quality and higher purity [29]. The use of seed crystals can facilitate nucleation and promote the formation of uniform crystal morphologies [30].

Purification of hydrochloride salts typically involves recrystallization from appropriate solvent systems [22]. The enhanced crystallinity of salt forms compared to free bases facilitates purification through conventional crystallization techniques [22]. The selection of recrystallization solvents must balance solubility considerations with the need to maintain salt integrity [29].

The improved bioavailability and stability characteristics of hydrochloride salts make them particularly attractive for pharmaceutical applications [22]. The ionic nature of these compounds enhances water solubility compared to neutral free bases, while the crystalline structure provides improved storage stability [23]. These properties contribute to the widespread use of hydrochloride salts in pharmaceutical formulations and synthetic applications [22].

Process Integration and Optimization

The integration of hydrochloride salt formation into synthetic sequences requires careful consideration of reaction compatibility and workup procedures [20]. The timing of salt formation relative to other synthetic transformations can significantly impact overall process efficiency [26]. Early-stage salt formation may facilitate intermediate purification, while late-stage salt formation may be preferred for final product isolation [27].

Optimization parameters for salt formation include reaction temperature, solvent volume, acid stoichiometry, and mixing conditions [20]. Temperature control is particularly important, as excessive temperatures may lead to decomposition or side reactions [26]. The use of inert atmosphere conditions may be beneficial for sensitive substrates [20].

Thermal Stability and Phase Transition Behavior

1-(Chloromethyl)-2-nitrobenzene hydrochloride exhibits characteristic thermal behavior patterns that are critical for understanding its processing and storage requirements. The base compound, 1-(Chloromethyl)-2-nitrobenzene, demonstrates a well-defined melting point range of 46-48°C, representing the primary solid-to-liquid phase transition [1]. This relatively low melting point indicates moderate intermolecular forces and suggests that the compound transitions readily from crystalline to liquid phases under mild heating conditions.

The thermal decomposition characteristics of nitroaromatic compounds similar to 1-(Chloromethyl)-2-nitrobenzene have been extensively studied, with decomposition onset temperatures typically occurring around 170°C [2] [3]. Research on related nitrobenzoyl compounds reveals that thermal decomposition is strongly condition-dependent, with heating rates playing a preponderant role in determining the course of decomposition reactions [3] [4]. Under controlled isothermal conditions, the decomposition process generates complex polymeric products and substantial gas evolution, which poses significant safety considerations for large-scale processing [3].

The flash point of the compound is reported at 112°C, establishing the temperature at which vapors can ignite in the presence of an ignition source [5]. This parameter is crucial for determining safe handling procedures and storage requirements. The boiling point under reduced pressure (10 mmHg) occurs at 127-133°C [1], indicating that the compound can be volatilized under vacuum conditions without excessive heating, which is advantageous for purification processes.

Thermal Stability Data Table:

Temperature Range (°C)Behavior/ObservationNotes
Room TemperatureStable solid stateStable under normal conditions
46-48Melting point rangePhase transition from solid to liquid
112Flash point - combustibleFire hazard point
127-133Boiling point at reduced pressureVolatilization under vacuum
170+Thermal decomposition onsetBased on similar nitro compounds
Above 200Extensive decomposition and gas evolutionPotential explosive decomposition

Solubility Characteristics in Organic Solvent Systems

The solubility profile of 1-(Chloromethyl)-2-nitrobenzene demonstrates the compound's amphiphilic nature, with varying degrees of solubility across different solvent systems. The compound exhibits limited solubility in water, which is characteristic of aromatic compounds with both electron-withdrawing nitro groups and hydrophobic benzene rings [6] [5]. This poor water solubility is attributed to the nonpolar aromatic hydrocarbon structure combined with the chloromethyl and nitro substituents, which reduce the compound's affinity for polar solvents.

In contrast, the compound shows excellent solubility in alcoholic solvents, particularly ethanol, where it achieves 98% solubility [1]. This high solubility in polar protic solvents suggests that the compound can participate in hydrogen bonding interactions through its nitro group, facilitating dissolution in alcoholic media. The compound also demonstrates good solubility in chloroform (50 mg/mL), indicating compatibility with polar aprotic solvents [5].

The solubility behavior extends to aromatic solvents such as benzene and toluene, where the compound dissolves readily due to π-π stacking interactions between the aromatic rings [6]. This solubility pattern is consistent with the principle that "like dissolves like," where aromatic compounds show enhanced solubility in aromatic solvents. The compound also shows solubility in diethyl ether, indicating compatibility with moderately polar aprotic solvents.

Solubility Characteristics Data Table:

Solvent SystemSolubilityClassification
WaterSlightly solublePolar protic
EthanolSoluble (98%)Polar protic
ChloroformSoluble (50 mg/mL)Polar aprotic
Diethyl EtherSolublePolar aprotic
BenzeneSolubleNonpolar aromatic
TolueneSolubleNonpolar aromatic
AcetoneModerately solublePolar aprotic
HexaneLimited solubilityNonpolar aliphatic

Reactivity Under Atmospheric and Controlled Conditions

The chemical reactivity of 1-(Chloromethyl)-2-nitrobenzene hydrochloride is dominated by the presence of two highly reactive functional groups: the chloromethyl substituent and the nitro group. Under atmospheric conditions, the compound demonstrates moisture sensitivity, with the chloromethyl group being particularly susceptible to hydrolysis reactions [7] [8]. The hydrolysis proceeds slowly in ambient conditions but can be accelerated in the presence of water, leading to the formation of the corresponding carboxylic acid and hydrogen chloride [7].

The compound's reactivity profile is significantly enhanced under controlled conditions. Nucleophilic substitution reactions occur readily with various nucleophiles, where the chlorine atom can be replaced by different functional groups [7] [9]. This reactivity is attributed to the electron-withdrawing effect of the nitro group, which increases the electrophilicity of the benzyl chloride moiety [9]. The nitro group itself can participate in reduction reactions under appropriate conditions, requiring reducing agents to convert it to amino derivatives [10].

Thermal decomposition under controlled conditions reveals complex reaction pathways. Studies on similar nitroaromatic compounds demonstrate that decomposition products include polymeric materials and significant gas evolution [3]. The compound exhibits incompatibility with strong bases, particularly sodium hydroxide and potassium hydroxide, which can lead to explosive reactions even in the presence of water or organic solvents [8] [11].

The compound's behavior under atmospheric oxidation conditions shows minimal degradation under normal circumstances, but inert atmosphere storage is preferred to prevent potential side reactions [8]. The presence of multiple reactive sites makes the compound useful as an intermediate in organic synthesis while simultaneously requiring careful handling due to its potential hazards.

Reactivity Data Table:

Reaction TypeAtmospheric ConditionsControlled ConditionsProducts/Notes
Nucleophilic SubstitutionMoisture sensitiveReadily occurs with nucleophilesSubstituted derivatives
HydrolysisSlow reaction with waterAccelerated in presence of waterCorresponding carboxylic acid + HCl
Reduction of Nitro GroupStable under normal atmosphereRequires reducing agentsAmino derivatives
Thermal DecompositionRequires elevated temperatureControlled heating leads to decompositionComplex polymer products + gases
Atmospheric OxidationMinimal under normal conditionsInert atmosphere preferredMinimal degradation products
Base Catalyzed ReactionsIncompatible with strong basesExplosive potential with NaOH/KOHPotential explosive hazard

Comprehensive Physicochemical Properties Summary:

PropertyValueReference
Molecular FormulaC₇H₆ClNO₂NIST WebBook
Molecular Weight (g/mol)171.58NIST WebBook
CAS Registry Number612-23-7NIST WebBook
Melting Point (°C)46-48Sigma-Aldrich
Boiling Point (°C)127-133 (10 mmHg)Sigma-Aldrich
Flash Point (°C)112ChemicalBook
Physical StateSolidMultiple sources
AppearanceYellow crystalline solidMultiple sources
Solubility in WaterSlightly solubleChemicalBook
Solubility in EthanolSoluble (98%)Sigma-Aldrich
Solubility in Organic SolventsSoluble in chloroform, etherChemicalBook

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

206.9853839 g/mol

Monoisotopic Mass

206.9853839 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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